(E)-乙烯基2-氰基-3-(4-羟基苯基)丙烯酸酯

描述

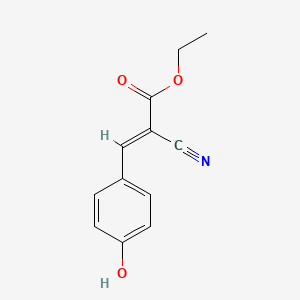

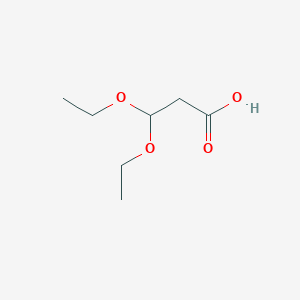

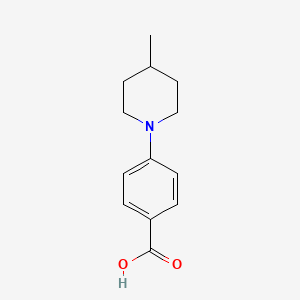

“(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate” is a chemical compound with the CAS Number: 6935-44-0 and a molecular weight of 217.22 . It is a solid substance at room temperature . The compound’s molecular formula is C12H11NO3 .

Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate” can be represented by the formula C12H11NO3 . The compound contains 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Physical And Chemical Properties Analysis

“(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate” is a solid at room temperature . It has a molecular weight of 217.22 . The compound has a flash point of 110°C and a boiling point of 381.8°C at 760 mmHg . Its melting point is between 180-182°C .

科学研究应用

Food Contact Materials

This compound is used in food contact materials. It’s listed in the EFSA’s (European Food Safety Authority) 13th list of substances for food contact materials . It’s used in the production of plastics and other materials that come into contact with food.

Matrix in MALDI Mass Spectrometry

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . This technique is used for the analysis of biomolecules (biopolymers such as DNA, proteins, peptides and sugars) and large organic molecules (such as polymers, dendrimers and other macromolecules), which tend to be fragile and fragment when ionized by more conventional ionization methods.

Tyrosinase Inhibitor

The compound has been found to inhibit the monophenolase activity and diphenolase activity of mushroom tyrosinase . Tyrosinase is an enzyme that is involved in the production of melanin, the pigment that gives color to our skin and hair. Inhibitors of this enzyme could have potential applications in the treatment of conditions related to the overproduction of melanin, such as hyperpigmentation.

Encapsulation into Zeolites

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate has been used in the encapsulation into NaY zeolite . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The encapsulation of organic molecules into zeolites can enhance their stability and reactivity, and has potential applications in catalysis, drug delivery, and materials science.

Angiogenesis Assays

The compound has been used to investigate the activity of paclitaxel derivatives using several well-established in vitro angiogenesis assays . Angiogenesis, the formation of new blood vessels, plays a crucial role in many physiological and pathological processes, including wound healing, cancer progression, and the development of various diseases. Assays that can accurately measure angiogenesis are therefore of great interest in both basic research and drug development.

Chemical Synthesis

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is used in the synthesis of various other chemical compounds . Its cyano and carboxylate groups make it a versatile building block in organic synthesis, with potential applications in the development of new materials, pharmaceuticals, and agrochemicals.

安全和危害

The safety information for “(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

作用机制

Target of Action

(E)-Ethyl 2-cyano-3-(4-hydroxycinnamate), also known as Ethyl-alpha-cyano-4-hydroxycinnamate, is a cinnamic acid derivative and a member of the phenylpropanoid family . It primarily targets the monocarboxylate transporter (MCT) . MCTs are integral membrane proteins that facilitate the rapid transport of important energy metabolites like lactate and pyruvate across the plasma membrane .

Mode of Action

This compound acts as an inhibitor of the monocarboxylate transporter . By binding to the transporter, it prevents the normal function of the transporter, which is to facilitate the movement of monocarboxylates across the cell membrane .

Biochemical Pathways

The inhibition of the monocarboxylate transporter affects the glycolytic metabolism within the cell . This is because lactate, a product of glycolysis, is a monocarboxylate and its transport is facilitated by the MCT . Therefore, the inhibition of MCT can lead to a decrease in glycolytic metabolism .

Result of Action

The inhibition of the monocarboxylate transporter by (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate leads to a decrease in glycolytic metabolism, migration, and invasion in U251 cells . It also blocks lactate efflux from glioma cells and sensitizes cells to irradiation .

属性

IUPAC Name |

ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBVVSOFSLPAOY-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | |

CAS RN |

6935-44-0 | |

| Record name | 6935-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl α-cyano-4-hydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)

![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)

![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)